molecular formula C18H17Cl2NO4 B193096 Dehydrofelodipine CAS No. 96382-71-7

Dehydrofelodipine

Katalognummer B193096
CAS-Nummer: 96382-71-7
Molekulargewicht: 382.2 g/mol
InChI-Schlüssel: REQRUBNOOIAHMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydrofelodipine is a phenylpyridine .


Synthesis Analysis

Felodipine is metabolized to Dehydrofelodipine by CYP3A4 . Two chromatographic methods were developed for simultaneous determination of felodipine and metoprolol succinate, and their major metabolites, dehydrofelodipine and metoprolol acid .


Molecular Structure Analysis

The molecular formula of Dehydrofelodipine is C18H17Cl2NO4 .


Chemical Reactions Analysis

Felodipine is metabolized to Dehydrofelodipine by CYP3A4 . The final model describes the metabolism of felodipine to dehydrofelodipine by CYP3A4, sufficiently capturing the first-pass metabolism and the subsequent metabolism of dehydrofelodipine by CYP3A4 .


Physical And Chemical Properties Analysis

The molecular weight of Dehydrofelodipine is 382.2 g/mol .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Dehydrofelodipine, a metabolite of the antihypertensive drug Felodipine, is used in the development of a Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) model for predicting drug-drug interactions .

Methods of Application

The model was developed using PK-Sim® and MoBi® with data from 49 clinical studies that investigated different doses of Felodipine. The model describes the metabolism of Felodipine to Dehydrofelodipine by CYP3A4, capturing the first-pass metabolism and the subsequent metabolism of Dehydrofelodipine by CYP3A4 .

Results or Outcomes

The model was tested with itraconazole, erythromycin, carbamazepine, and phenytoin as CYP3A4 perpetrators. All predicted DDI AUC last and C max ratios were within two-fold of the observed values .

Simultaneous Determination of Felodipine and Metoprolol Succinate

Summary of the Application

Two chromatographic methods were developed for simultaneous determination of Felodipine and Metoprolol Succinate, and their major metabolites, Dehydrofelodipine and Metoprolol Acid, respectively .

Methods of Application

The first method was RP-HPLC which comprised separation of the studied components by gradient elution using a Phenomenex C8 column and a mobile phase composed of water (adjusted to pH 3.5 with o -phosphoric acid)–acetonitrile – methanol . The second method was an HPTLC method where separation was achieved using a mobile phase consisting of toluene–ethyl acetate–methanol–ammonia–formic acid .

Results or Outcomes

The developed methods were successfully applied for determination of the studied drugs in human spiked plasma and in Logimax® tablets .

Drug-Drug Interaction Modeling with Other CYP3A4 Perpetrators

Summary of the Application

Dehydrofelodipine, as a metabolite of Felodipine, is used in drug-drug interaction (DDI) modeling with other CYP3A4 perpetrators such as itraconazole, erythromycin, carbamazepine, and phenytoin .

Methods of Application

The model was developed using PK-Sim® and MoBi® with data from clinical studies that investigated different doses of Felodipine. The model describes the metabolism of Felodipine to Dehydrofelodipine by CYP3A4, capturing the first-pass metabolism and the subsequent metabolism of Dehydrofelodipine by CYP3A4 .

Results or Outcomes

The model was tested with itraconazole, erythromycin, carbamazepine, and phenytoin as CYP3A4 perpetrators. All predicted DDI AUC last and C max ratios were within two-fold of the observed values .

Effect of Menthol on the Pharmacokinetics of Dehydrofelodipine

Summary of the Application

A study was conducted to investigate the effect of menthol on the pharmacokinetics of Dehydrofelodipine .

Methods of Application

Serum Felodipine and Dehydrofelodipine concentrations were determined by means of gas chromatography/mass spectrometry .

Results or Outcomes

Pharmacokinetic parameters of Felodipine and Dehydrofelodipine (AUC 0–24, C max, t max, Dehydrofelodipine/Felodipine AUC 0–24 ratio) were not markedly changed with menthol coadministration .

Drug-Drug Interaction Modeling with Other CYP3A4 Perpetrators

Summary of the Application

Dehydrofelodipine, as a metabolite of Felodipine, is used in drug-drug interaction (DDI) modeling with other CYP3A4 perpetrators such as itraconazole, erythromycin, carbamazepine, and phenytoin .

Methods of Application

The model was developed using PK-Sim® and MoBi® with data from clinical studies that investigated different doses (1–40 mg) of the intravenous and oral administration of Felodipine. The final model describes the metabolism of Felodipine to Dehydrofelodipine by CYP3A4, capturing the first-pass metabolism and the subsequent metabolism of Dehydrofelodipine by CYP3A4 .

Results or Outcomes

The model was tested with itraconazole, erythromycin, carbamazepine, and phenytoin as CYP3A4 perpetrators. All predicted DDI AUC last and C max ratios were within two-fold of the observed values .

Effect of Menthol on the Pharmacokinetics of Dehydrofelodipine

Summary of the Application

A study was conducted to investigate the effect of menthol on the pharmacokinetics of Dehydrofelodipine .

Methods of Application

Serum Felodipine and Dehydrofelodipine concentrations were determined by means of gas chromatography/mass spectrometry .

Results or Outcomes

Pharmacokinetic parameters of Felodipine and Dehydrofelodipine (AUC 0–24, C max, t max, Dehydrofelodipine/Felodipine AUC 0–24 ratio) were not markedly changed with menthol coadministration .

Zukünftige Richtungen

There is an urgent need for more and better research on different diuretic strategies in patients with heart failure . The model developed in PK-Sim® and MoBi® using 49 clinical studies that investigated different doses of the intravenous and oral administration of felodipine can be applied in drug-drug interaction predictions as a CYP3A4 victim drug .

Eigenschaften

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQRUBNOOIAHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242215
Record name Dehydrofelodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrofelodipine

CAS RN

96382-71-7
Record name Dehydrofelodipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096382717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrofelodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROFELODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4A1EP86I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrofelodipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dehydrofelodipine
Reactant of Route 3
Reactant of Route 3
Dehydrofelodipine
Reactant of Route 4
Reactant of Route 4
Dehydrofelodipine
Reactant of Route 5
Reactant of Route 5
Dehydrofelodipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dehydrofelodipine

Citations

For This Compound
121
Citations
JK Madsen, JD Jensen, LW Jensen… - European journal of …, 1996 - Springer
… Our results, showing a higher AUC and Cmax of dehydrofelodipine, strongly suggest an additional interaction of cyclosporine with clearance of the metabolite. However, the …
Number of citations: 38 link.springer.com
E Blychert, B Edgar, D Elmfeldt… - British journal of clinical …, 1991 - Wiley Online Library
… (dehydrofelodipine) are given in Table 3. The ratio between the AUC values of dehydrofelodipine … of felodipine had low values of the ratio between dehydrofelodipine and felodipine. …
Number of citations: 75 bpspubs.onlinelibrary.wiley.com
DG Bailey, JMO Arnold, C Munoz… - Clinical Pharmacology …, 1993 - Wiley Online Library
Grapefruit juice produces a marked and variable increase in felodipine bioavailability. The pharmacokinetics of felodipine and its single primary oxidative metabolite, dehydrofelodipine, …
Number of citations: 298 ascpt.onlinelibrary.wiley.com
DG Bailey, GK Dresser, JH Kreeft… - Clinical …, 2000 - Wiley Online Library
… concentrations of felodipine and dehydrofelodipine were quantified in duplicate by use of a modification … The interday coefficient of variation for plasma felodipine and dehydrofelodipine …
Number of citations: 227 ascpt.onlinelibrary.wiley.com
DG Bailey, JD Spence, C Munoz, JMO Arnold - The Lancet, 1991 - Elsevier
… absolute concentrations of dehydrofelodipine should be lower rather than higher. Funaki et al9 reported evidence of involvement of cytochrome P450 in the oxidation ester cleavage of …
Number of citations: 815 www.sciencedirect.com
DG Bailey, JR Bend, JMO Arnold… - Clinical …, 1996 - Wiley Online Library
… The purpose of this study was to scrutinize the effect of erythromycin and grapefruit juice on felodipine, dehydrofelodipine, and M3 pharmacokinetits. Results were contrasted between …
Number of citations: 136 ascpt.onlinelibrary.wiley.com
GK Dresser, V Wacher, S Wong… - Clinical …, 2002 - Wiley Online Library
… of dehydrofelodipine but did not alter the half-life (t1/2) of either substance. Grapefruit juice decreased the dehydrofelodipine/… of felodipine or dehydrofelodipine compared with water. …
Number of citations: 106 ascpt.onlinelibrary.wiley.com
GK Dresser, DG Bailey… - Clinical Pharmacology & …, 2000 - Wiley Online Library
… Dehydrofelodipine area under the curve and maximum concentration were increased and dehydrofelodipine/felodipine area under the curve ratio was reduced. Systolic and diastolic …
Number of citations: 112 ascpt.onlinelibrary.wiley.com
S Malhotra, DG Bailey, MF Paine… - Clinical Pharmacology …, 2001 - Wiley Online Library
… half-life was unchanged and the dehydrofelodipine area under the plasma concentration time-curve was increased, but the dehydrofelodipine-felodipine area under the plasma …
Number of citations: 279 ascpt.onlinelibrary.wiley.com
A Gelal, D Balkan, D Ozzeybek, YC Kaplan… - European journal of …, 2005 - Springer
… In the present study there were no differences in the dehydrofelodipine and felodipine C … nor the elimination of felodipine and dehydrofelodipine were affected by the presence of …
Number of citations: 27 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.